molecular formula C17H18ClN5O B10894443 N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-4-methylbenzamide

N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-4-methylbenzamide

Cat. No.: B10894443
M. Wt: 343.8 g/mol
InChI Key: RDHQKJSLUXWFEJ-UHFFFAOYSA-N
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Description

N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-METHYLBENZAMIDE is a complex organic compound featuring a pyrazole moiety. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-METHYLBENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-METHYLBENZAMIDE is unique due to its specific substitution pattern and the presence of a benzamide group, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H18ClN5O

Molecular Weight

343.8 g/mol

IUPAC Name

N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]-4-methylbenzamide

InChI

InChI=1S/C17H18ClN5O/c1-11-4-6-14(7-5-11)17(24)20-15-8-19-22(9-15)10-23-13(3)16(18)12(2)21-23/h4-9H,10H2,1-3H3,(H,20,24)

InChI Key

RDHQKJSLUXWFEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CN(N=C2)CN3C(=C(C(=N3)C)Cl)C

Origin of Product

United States

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